molecular formula C9H18BrN B13180873 1-(3-Bromopropyl)-4-methylpiperidine

1-(3-Bromopropyl)-4-methylpiperidine

Cat. No.: B13180873
M. Wt: 220.15 g/mol
InChI Key: WYVMFIMTXLRFDF-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines. This compound is characterized by a piperidine ring substituted with a bromopropyl group at the nitrogen atom and a methyl group at the fourth position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-methylpiperidine can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperidine with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or toluene under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Bromopropyl)-4-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-4-methylpiperidine exerts its effects involves its interaction with various molecular targets. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The piperidine ring can also interact with receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

  • 1-(3-Chloropropyl)-4-methylpiperidine
  • 1-(3-Iodopropyl)-4-methylpiperidine
  • 1-(3-Bromopropyl)piperidine

Comparison: 1-(3-Bromopropyl)-4-methylpiperidine is unique due to the presence of both a bromopropyl group and a methyl group on the piperidine ring. This combination imparts distinct reactivity and properties compared to similar compounds. For example, the bromine atom is a better leaving group than chlorine, making this compound more reactive in nucleophilic substitution reactions .

Properties

Molecular Formula

C9H18BrN

Molecular Weight

220.15 g/mol

IUPAC Name

1-(3-bromopropyl)-4-methylpiperidine

InChI

InChI=1S/C9H18BrN/c1-9-3-7-11(8-4-9)6-2-5-10/h9H,2-8H2,1H3

InChI Key

WYVMFIMTXLRFDF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCCBr

Origin of Product

United States

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